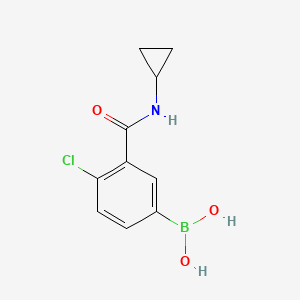

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid

Description

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid (CAS: 871332-73-9) is an organoboron compound with the molecular formula C₁₀H₁₁BClNO₃ and a molecular weight of 239.46 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a chlorine atom at the 4-position and a cyclopropylcarbamoyl group (-C(=O)NC₃H₅) at the 3-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a critical step in pharmaceutical and agrochemical development . It is commercially available with purities ranging from 95% to 98% and has a melting point of 216–220°C .

Properties

IUPAC Name |

[4-chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BClNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBIVGURALLESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661224 | |

| Record name | [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-73-9 | |

| Record name | [4-Chloro-3-(cyclopropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring, which also features a chloro group and a cyclopropylcarbamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of protein interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows it to participate in reversible covalent bonding with diols, which is a hallmark of boronic acids. This property is crucial for its interactions with various biomolecules, including proteins and enzymes.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.56 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Boronic acid, chloro group, cyclopropylcarbamoyl |

The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups on serine and threonine residues in proteins, influencing their activity.

Key Mechanisms:

- Enzyme Inhibition: It has been shown to inhibit various proteases, which are enzymes that break down proteins. This inhibition can lead to altered cellular signaling pathways.

- Modulation of Protein-Protein Interactions (PPIs): By disrupting PPIs, the compound may affect critical biological processes such as cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Studies suggest that this compound can inhibit the growth of certain cancer cell lines by modulating key signaling pathways.

- Anti-inflammatory Effects: It may reduce inflammation by inhibiting enzymes involved in inflammatory processes.

- Metabolic Regulation: The compound has potential applications in regulating metabolic disorders through its effects on enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies: Research conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation at micromolar concentrations. The mechanism was linked to the inhibition of specific proteases involved in tumor progression.

- Animal Models: In vivo studies showed that treatment with this compound resulted in reduced tumor sizes in xenograft models, indicating its potential as an effective anticancer agent.

Table: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The 3-chloro-4-(cyclopropylcarbamoyl)phenyl analog (CAS: 850589-44-5) shares the same molecular formula but differs in the substituent positions : the chlorine and cyclopropylcarbamoyl groups are swapped (3-Cl, 4-carbamoyl vs. 4-Cl, 3-carbamoyl). This positional isomerism leads to distinct physicochemical and reactivity profiles:

- Electronic Effects : The electron-withdrawing chlorine at the 4-position in the target compound may enhance the electrophilicity of the boronic acid group compared to its isomer.

Table 1: Comparison of Positional Isomers

| Property | (4-Cl,3-carbamoyl)phenylboronic Acid | (3-Cl,4-carbamoyl)phenylboronic Acid |

|---|---|---|

| CAS Number | 871332-73-9 | 850589-44-5 |

| MDL Number | MFCD07783865 | MFCD07363770 |

| Purity | 95–98% | 97% |

| Melting Point | 216–220°C | Not reported |

Reactivity in Cross-Coupling Reactions

Compared to pinacol boronate esters (e.g., N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide), the free boronic acid form offers:

- Higher Reactivity : Free boronic acids are more reactive in Suzuki-Miyaura couplings but less stable under ambient conditions.

- Synthetic Utility : The target compound’s chlorine and carbamoyl groups may direct coupling to specific positions in aromatic systems, enabling precise synthesis of complex molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.